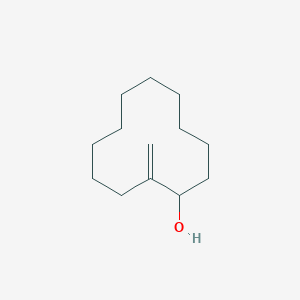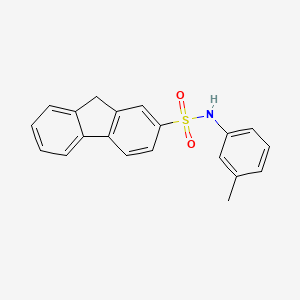![molecular formula C13H11N5O3S B13992327 5-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-3-phenyl-1,2,4-oxadiazole CAS No. 66961-54-4](/img/structure/B13992327.png)
5-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-3-phenyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(1-methyl-5-nitro-imidazol-2-yl)methylsulfanyl]-3-phenyl-1,2,4-oxadiazole is a complex organic compound that features a unique combination of imidazole, oxadiazole, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-methyl-5-nitro-imidazol-2-yl)methylsulfanyl]-3-phenyl-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the imidazole and oxadiazole rings. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde to form the imidazole ring.
Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(1-methyl-5-nitro-imidazol-2-yl)methylsulfanyl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Cyclization: Catalysts like acids or bases are often employed to facilitate ring closure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
5-[(1-methyl-5-nitro-imidazol-2-yl)methylsulfanyl]-3-phenyl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its therapeutic potential in treating infections and cancer.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-[(1-methyl-5-nitro-imidazol-2-yl)methylsulfanyl]-3-phenyl-1,2,4-oxadiazole involves its interaction with biological molecules:
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: A nitroimidazole used as an antibiotic and antiprotozoal agent.
Tinidazole: Another nitroimidazole with similar applications.
Ornidazole: Used for its antimicrobial properties.
Uniqueness
5-[(1-methyl-5-nitro-imidazol-2-yl)methylsulfanyl]-3-phenyl-1,2,4-oxadiazole is unique due to its combined imidazole and oxadiazole rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
66961-54-4 |
|---|---|
Formule moléculaire |
C13H11N5O3S |
Poids moléculaire |
317.33 g/mol |
Nom IUPAC |
5-[(1-methyl-5-nitroimidazol-2-yl)methylsulfanyl]-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H11N5O3S/c1-17-10(14-7-11(17)18(19)20)8-22-13-15-12(16-21-13)9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
Clé InChI |
JDRPULZAJSMGBY-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CN=C1CSC2=NC(=NO2)C3=CC=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-([1,1'-Biphenyl]-4-yl)-2-(4-bromophenyl)-6-phenylpyrimidine](/img/structure/B13992249.png)

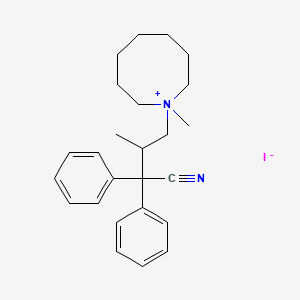


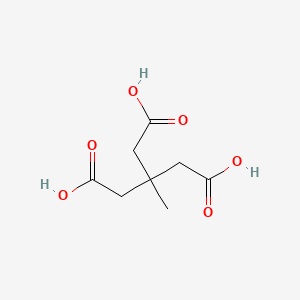
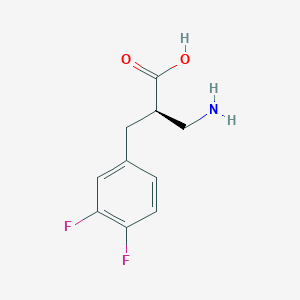
![3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid](/img/structure/B13992314.png)

![N-(3-phenylphenyl)-4-[2-[(3-phenylphenyl)carbamoylamino]ethyl]piperazine-1-carboxamide](/img/structure/B13992319.png)
![3-[2-[3-[(3-Carbamimidoylanilino)diazenyl]-5-ethyl-6-phenylphenanthridin-5-ium-8-yl]iminohydrazinyl]benzenecarboximidamide;chloride](/img/structure/B13992320.png)
